![molecular formula C13H14N2O3 B3033202 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol CAS No. 955965-31-8](/img/structure/B3033202.png)
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Overview
Description
The compound “4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol” is a complex organic molecule. It contains a phenol group (a hydroxyl group attached to a benzene ring), a methoxy group (an oxygen atom linked to a methyl group), and a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms). The pyrazole group is further substituted with a carbonyl group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, pyrazole compounds are generally synthesized through a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Unfortunately, without specific research or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenol group could make the compound somewhat acidic, while the methoxy group could influence its solubility .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like SMR000126713 are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Bis(pyrazolyl)methanes
Pyrazole derivatives, including SMR000126713, are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds . These derivatives have attracted interest because they exhibit a wide range of biological activities and as the chelating and extracting reagents for different metal ions .
Eco-friendly Synthesis
This compound can be synthesized using innovative protocols that benefit from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that the combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Pyrazole derivatives have been associated with antileishmanial and antimalarial activities .
Pharmacokinetics
Pharmacokinetics involves the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include physical conditions like temperature and humidity, and biological factors like the presence of other organisms or compounds.
Future Directions
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJQSOMTKRNQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363336 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
955965-31-8 | |
Record name | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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